molecular formula C21H17ClN4O3 B4772757 6-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-imino-2H-chromene-3-carboxamide

6-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B4772757
M. Wt: 408.8 g/mol
InChI Key: YMTYHNPMJWSYOH-UHFFFAOYSA-N
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Description

6-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-imino-2H-chromene-3-carboxamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

6-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-12-18(21(28)26(25(12)2)15-6-4-3-5-7-15)24-20(27)16-11-13-10-14(22)8-9-17(13)29-19(16)23/h3-11,23H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTYHNPMJWSYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolone core. One common method includes the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine with 6-chloro-2-imino-2H-chromene-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, using solvents like dichloromethane or acetonitrile, and may require a catalyst such as triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Purification techniques such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown significant potential in scientific research due to its diverse biological activities. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties . In the field of medicine , it is being explored for its potential use in treating various diseases, including cancer and inflammatory disorders. Additionally, its antimicrobial properties make it a candidate for developing new antibiotics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. It may inhibit specific pathways involved in disease progression, leading to therapeutic effects. For example, its anticancer activity could be attributed to the inhibition of certain signaling pathways that promote cell proliferation.

Comparison with Similar Compounds

  • Chromene derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Pyrazolone derivatives: These compounds also contain the pyrazolone ring and are known for their anti-inflammatory and analgesic properties.

Uniqueness: 6-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-imino-2H-chromene-3-carboxamide stands out due to its specific substitution pattern and the presence of both chromene and pyrazolone moieties, which contribute to its unique biological activities.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-imino-2H-chromene-3-carboxamide

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